7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13628391
InChI: InChI=1S/C7H6ClN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2
SMILES: C1=CN2C(=NC=N2)C=C1CCl
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC13628391

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H6ClN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2
Standard InChI Key MPDVGSZEWMYGRS-UHFFFAOYSA-N
SMILES C1=CN2C(=NC=N2)C=C1CCl
Canonical SMILES C1=CN2C(=NC=N2)C=C1CCl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Functional Groups

The molecule consists of a triazolo[1,5-a]pyridine backbone fused to a chloromethyl (–CH₂Cl) group at the 7-position. The triazole ring (positions 1–3) and pyridine moiety (positions 5–8) create a planar, aromatic system conducive to π-π stacking interactions with biological targets . Key features include:

  • Chloromethyl substituent: Enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization.

  • Hydrogen-bonding sites: N1 and N4 of the triazole ring act as hydrogen-bond acceptors, critical for target binding .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₆ClN₃
Molecular Weight167.59 g/mol
SMILES NotationClCC1=CC2=NC=NN2C=C1
IUPAC Name7-(chloromethyl)-[1,2,] triazolo[1,5-a]pyridine
LogP1.08 (predicted)
Hydrogen Bond Acceptors3

Synthesis and Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly improves reaction kinetics. A 2020 study demonstrated that substituting conventional heating with microwave energy (45 minutes, 150°C) increased yields by 15–20% while reducing side products . This method leverages rapid, uniform heating to accelerate the cyclization step.

Table 2: Comparative Synthesis Conditions

EntrySolventMethodTimeYield (%)
1AcOHConventional3 h74
2EtOHMicrowave45 min89
3CH₃CNMicrowave45 min82

Biological Activities and Mechanisms

Antiviral Applications

While direct evidence for 7-(chloromethyl)- triazolo[1,5-a]pyridine is limited, structural analogues inhibit influenza RNA-dependent RNA polymerase (RdRP) by disrupting PA-PB1 subunit interactions (IC₅₀ = 3.3–31 μM) . The chloromethyl group may enhance binding to hydrophobic pockets in viral proteins .

Applications in Drug Development

Prodrug Design

The chloromethyl group serves as a handle for prodrug conjugation. For instance, coupling with furan-2-ylmethanethiol via nucleophilic substitution yielded derivatives with improved bioavailability (85% yield) .

Targeted Therapies

Hybrid molecules linking the triazolo-pyridine core to indole or benzothiazole moieties exhibit dual inhibition of tubulin polymerization and kinase signaling . Compound H12 (IC₅₀ = 9.47 μM vs. MGC-803 cells) exemplifies this strategy .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison

CompoundTargetIC₅₀/EC₅₀ (μM)
7-(Chloromethyl)-TZPHT-1080 cells6.1
5-Phenyl-TZPMCF-7 cells3.91
Triazolo-indole H12MGC-803 cells9.47
PA-PB1 inhibitor 12Influenza RdRP3.3

Key trends:

  • Chlorine substitution: Enhances cytotoxicity but may reduce solubility compared to methyl or phenyl analogues .

  • Ring fusion: Bis-triazolo derivatives (e.g., 13b) show broader-spectrum activity but require complex syntheses .

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include moderate LogP (1.08), suggesting potential blood-brain barrier penetration issues . Strategies under investigation:

  • PEGylation: Attaching polyethylene glycol chains to improve aqueous solubility.

  • Nanoparticle encapsulation: Lipid-based carriers to enhance tumor targeting .

Mechanism-of-Action Studies

Ongoing work aims to map precise protein targets using X-ray crystallography and CRISPR-Cas9 screens. Preliminary data implicate tubulin β-III and ERK2 as primary interactors .

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